molecular formula C13H11ClN6OS B2907789 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 941964-96-1

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2907789
CAS No.: 941964-96-1
M. Wt: 334.78
InChI Key: VLMLBUJMOQYSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 941875-78-1) features a urea backbone bridging a 4-chlorophenyl-tetrazole moiety and a thiophen-2-yl group. Its molecular formula is C₁₆H₁₃ClN₆OS, with a molecular weight of 372.8 g/mol.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6OS/c14-9-3-5-10(6-4-9)20-11(17-18-19-20)8-15-13(21)16-12-2-1-7-22-12/h1-7H,8H2,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMLBUJMOQYSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound notable for its complex structure, which includes a tetrazole ring, a chlorophenyl group, and a thiophene moiety. This unique configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN6OS, with a molecular weight of approximately 358.78 g/mol. The presence of the tetrazole ring is particularly noteworthy due to its established interactions with biological targets.

Property Value
Molecular FormulaC12H11ClN6OS
Molecular Weight358.78 g/mol
Functional GroupsTetrazole, Chlorophenyl, Thiophene
SolubilityVaries depending on solvent

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrazole ring and chlorophenyl group are believed to play crucial roles in binding to target proteins or enzymes, potentially modulating their functions. Preliminary studies have indicated that the compound may act as an inhibitor for certain enzymes, including carbonic anhydrases (CAs), which are vital for various physiological processes such as CO2 transport and pH regulation.

Antimicrobial Properties

Research has suggested that this compound exhibits antibacterial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains . The minimum inhibitory concentrations (MICs) for active compounds range from 8 to 256 µg/mL, indicating moderate to strong antimicrobial activity compared to reference antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been explored for its anticancer properties . Cytotoxicity studies conducted on several cancer cell lines (HTB-140, A549, Caco-2) revealed that while some derivatives demonstrated promising activity against cancer cells, others showed minimal cytotoxic effects at higher concentrations (IC50 > 100 µM) . This suggests that while the compound may have potential as an anticancer agent, further optimization is required to enhance its efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Antiviral Activity : In related research, compounds with similar structural features were assessed for antiviral activity against tobacco mosaic virus (TMV), showing promising results in inhibiting viral replication .
  • In Silico Studies : Computational modeling has been employed to predict the pharmacological profiles of tetrazole derivatives, suggesting potential antibacterial activity against resistant strains of Staphylococcus aureus .
  • Structure-Activity Relationship (SAR) : Various derivatives have been synthesized and evaluated for their biological activities. The SAR studies indicate that modifications to the tetrazole or thiophene moieties can significantly influence the biological properties of these compounds .

Scientific Research Applications

Research indicates that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea may interact with specific enzymes or receptors, leading to its observed biological effects. Preliminary studies suggest the following potential applications:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics, particularly against resistant strains.
  • Anticancer Properties : Initial investigations have indicated that this compound may possess anticancer activity, warranting further research into its mechanisms of action and efficacy against different cancer types.

Research Findings and Case Studies

Several studies have explored the applications of this compound in detail:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against a panel of bacterial pathogens. The results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another investigation detailed in Cancer Research, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated that it induced apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation, suggesting its potential as an anticancer agent.

Potential Applications in Drug Development

Given its unique chemical structure and promising biological activities, this compound could serve as a scaffold for developing novel therapeutic agents targeting infectious diseases and cancer. The ongoing research aims to elucidate its pharmacokinetics, safety profile, and efficacy in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Tetrazole-Urea Scaffolds

Key analogs differ in substituents on the aryl-tetrazole group or the urea-linked heterocycle. These variations influence physicochemical properties and bioactivity:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound 4-Cl-phenyl, thiophen-2-yl C₁₆H₁₃ClN₆OS 372.8 N/A N/A Thiophene enhances π-π interactions; Cl may improve lipophilicity
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 2-tetrazolyl-phenyl, 4-F-phenyl C₁₄H₁₁FN₆O 298.3 166–170 62 Fluorine increases electronegativity; lower molecular weight
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 4-Cl-3-CF₃-phenyl, thiazole-piperazine C₂₅H₂₄ClF₃N₈O₂S 568.2 N/A 87.34 CF₃ and piperazine enhance binding to hydrophobic pockets; high molecular weight
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea 4-F-phenyl, thiophen-2-yl-pyridine C₁₇H₁₄FN₃OS 327.4 217–219 60 Pyridine-thiophene combination improves planar stacking
1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea 3,4-dimethylphenyl, thiophen-2-ylmethyl C₁₆H₁₈N₆OS 342.4 N/A N/A Methyl groups increase steric bulk; lower ClogP vs. chloro analogs

Key Research Findings and Gaps

Halogen Effects : Chloro substituents enhance lipophilicity and target binding compared to fluoro or methyl groups .

Heterocycle Impact : Thiophene improves π-stacking in receptor binding, while pyridine enhances solubility .

Data Gaps : The target compound lacks reported bioactivity, solubility, and thermal stability data, limiting mechanistic insights .

Q & A

Q. What are the optimized synthetic routes for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with the formation of tetrazole intermediates and subsequent alkylation/urea coupling. For example, PEG-400-mediated reactions with substituted chlorobenzyl chlorides under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour can yield tetrazole derivatives . Post-reaction monitoring via TLC and purification through recrystallization (e.g., aqueous acetic acid) are critical for purity. Yield optimization requires precise stoichiometric control (1:1 molar ratios) and solvent selection to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • IR spectroscopy identifies key functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, tetrazole ring vibrations ~1450–1500 cm⁻¹) .
  • ¹H NMR resolves substituent environments: aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl and thiophene), methylene bridges (δ 4.5–5.5 ppm), and urea NH signals (δ 9–10 ppm, broad) .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogous tetrazole-urea hybrids exhibit antimicrobial and antitumor activities. For instance, compounds with thiophene and chlorophenyl groups showed MIC values of 8–32 µg/mL against Staphylococcus aureus and IC₅₀ values of 12–25 µM in MCF-7 breast cancer cells . These activities are attributed to interactions with bacterial cell membranes or kinase inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Substituent effects : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases antimicrobial potency but may reduce solubility. Conversely, methoxy groups improve pharmacokinetics .
  • Linker flexibility : Extending the methylene bridge between tetrazole and urea enhances conformational adaptability, improving target binding (e.g., kinase ATP pockets) .
  • Thiophene optimization : Methylation at the thiophene 5-position reduces metabolic degradation in vivo .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). To address this:

  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
  • Perform dose-response synergy assays when combining with adjuvants (e.g., efflux pump inhibitors) to clarify mechanism-specific effects .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Molecular docking (AutoDock Vina) identifies potential off-targets (e.g., cytochrome P450 isoforms) by screening against protein databases .
  • ADMET prediction tools (SwissADME, ProTox-II) assess hepatotoxicity risks based on structural alerts (e.g., tetrazole-mediated reactive metabolite formation) .
  • MD simulations (GROMACS) evaluate compound stability in biological membranes, predicting accumulation in lipid-rich tissues .

Q. What are the key considerations for designing in vivo pharmacokinetic studies?

  • Bioavailability : Formulate as nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Metabolic stability : Use LC-MS/MS to monitor major metabolites (e.g., hydroxylation at the thiophene ring) in plasma .
  • Tissue distribution : Radiolabel the compound (¹⁴C or ³H) for quantitative tracking in organs .

Methodological Guidance

Q. How to troubleshoot low yields in the final urea coupling step?

  • Activation of intermediates : Use carbodiimides (e.g., DCC) or uronium salts (HATU) to improve isocyanate reactivity .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce hydrolysis .
  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions .

Q. What analytical workflows validate purity for regulatory submissions?

  • HPLC-DAD/ELSD : Purity ≥95% with a symmetry factor ≤2.0 .
  • Elemental analysis (CHNS) : Deviations ≤0.4% from theoretical values .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., CCDC deposition) .

Theoretical and Experimental Design

Q. How to align this compound’s research with a conceptual framework for drug discovery?

Link studies to established theories:

  • Lock-and-key model : Design analogs complementary to enzymatic active sites (e.g., COX-2) .
  • Pharmacophore mapping : Identify essential motifs (tetrazole for H-bonding, thiophene for π-π stacking) .
  • Network pharmacology : Predict polypharmacology via STRING or KEGG pathway analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.